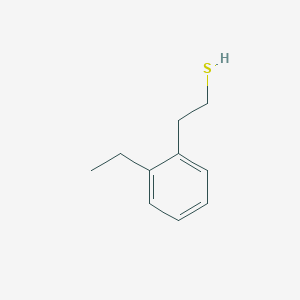
2-(2-Ethylphenyl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylphenyl)ethanethiol is an organic compound with the molecular formula C10H14S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to an ethylphenyl group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenylmagnesium bromide with sulfur, followed by hydrolysis to yield the desired thiol. The reaction conditions typically include:
Reagents: 2-ethylphenylmagnesium bromide, sulfur
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Another method involves the reduction of 2-(2-ethylphenyl)ethanesulfonyl chloride using a reducing agent such as lithium aluminum hydride. The reaction conditions for this method include:
Reagents: 2-(2-ethylphenyl)ethanesulfonyl chloride, lithium aluminum hydride
Temperature: Low temperature (0-5°C)
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
2-(2-Ethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Dithiothreitol, sodium borohydride; typically carried out in aqueous or organic solvents at room temperature.
Substitution: Alkyl halides, tosylates; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: 2-(2-Ethylphenyl)ethane disulfide
Reduction: this compound (from disulfide)
Substitution: Various alkylated thiols depending on the substituent introduced
科学研究应用
2-(2-Ethylphenyl)ethanethiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and antioxidant activities.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct odor.
作用机制
The mechanism of action of 2-(2-Ethylphenyl)ethanethiol involves its thiol group, which can undergo various chemical transformations. In biological systems, thiols can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function. The compound can also act as a nucleophile in substitution reactions, where it donates its sulfur atom to form new chemical bonds.
相似化合物的比较
2-(2-Ethylphenyl)ethanethiol can be compared with other thiols, such as:
2-Phenylethanethiol: Similar structure but lacks the ethyl group on the phenyl ring. It has a similar odor and reactivity but different physical properties.
Ethanethiol: A simpler thiol with a shorter carbon chain. It has a much lower molecular weight and boiling point.
2-(2-Methylphenyl)ethanethiol: Similar structure but with a methyl group instead of an ethyl group. It has slightly different reactivity and physical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
属性
IUPAC Name |
2-(2-ethylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRRKMHVXDVMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
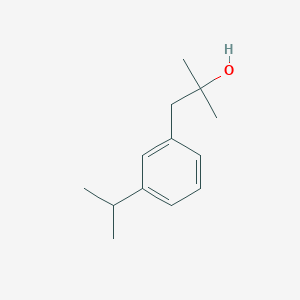
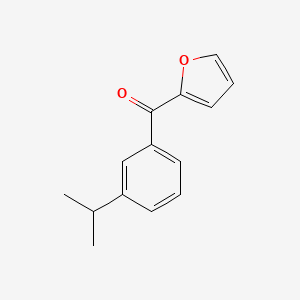
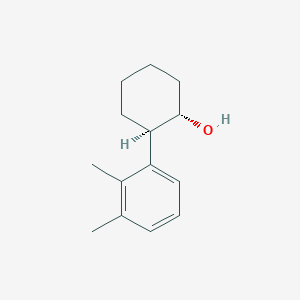
![1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996400.png)
![1,3-Difluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996411.png)

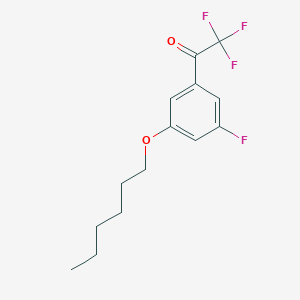
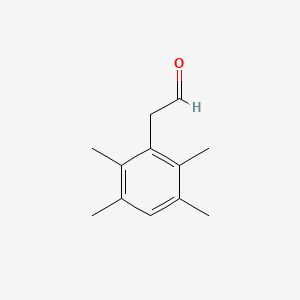
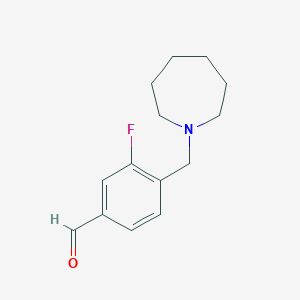
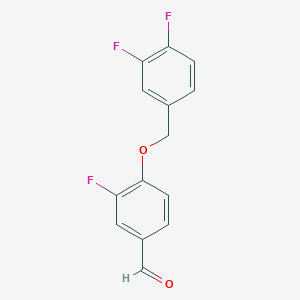
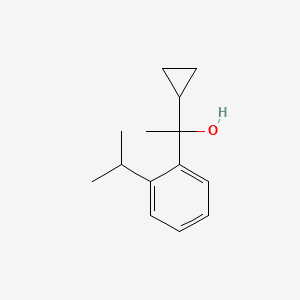
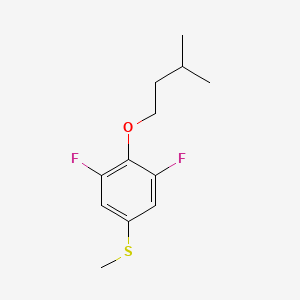
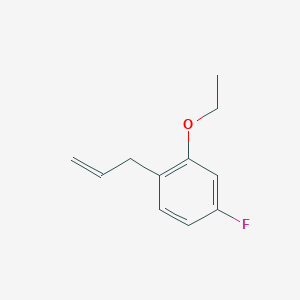
![5-Methyl-2-furyl-[3,4-(methylenedioxy)phenyl]methanol](/img/structure/B7996473.png)
